Acetic 2-(2,5-dioxopyrrolidin-1-yl)propanoic thioanhydride
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Overview
Description
Acetic 2-(2,5-dioxopyrrolidin-1-yl)propanoic thioanhydride is a chemical compound with the molecular formula C9H11NO4S. It is known for its role in various chemical reactions and applications in scientific research. This compound is often used in organic synthesis and has significant importance in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetic 2-(2,5-dioxopyrrolidin-1-yl)propanoic thioanhydride typically involves the reaction of 2,5-dioxopyrrolidin-1-yl compounds with acetic anhydride and a thiol reagent. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the thioanhydride bond. The reaction conditions may include temperatures ranging from room temperature to slightly elevated temperatures, depending on the specific reagents and desired yield .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Acetic 2-(2,5-dioxopyrrolidin-1-yl)propanoic thioanhydride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thioanhydride group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired product and may include specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives. These products have diverse applications in organic synthesis and medicinal chemistry .
Scientific Research Applications
Acetic 2-(2,5-dioxopyrrolidin-1-yl)propanoic thioanhydride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Acetic 2-(2,5-dioxopyrrolidin-1-yl)propanoic thioanhydride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, enzymes, and other biological molecules, affecting their function and activity. The specific pathways involved depend on the context of its use and the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide: This compound shares a similar pyrrolidin-1-yl structure and is used in the synthesis of various heterocyclic derivatives with biological activity.
N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Known for its anticonvulsant properties, this compound also features the pyrrolidin-1-yl moiety and is used in medicinal chemistry.
Uniqueness
Acetic 2-(2,5-dioxopyrrolidin-1-yl)propanoic thioanhydride is unique due to its thioanhydride functional group, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Properties
IUPAC Name |
S-acetyl 2-(2,5-dioxopyrrolidin-1-yl)propanethioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-5(9(14)15-6(2)11)10-7(12)3-4-8(10)13/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VULHEOWBAJAIOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)SC(=O)C)N1C(=O)CCC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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